molecular formula C5H6F3N3 B13922242 4-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine

4-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine

Cat. No.: B13922242
M. Wt: 165.12 g/mol
InChI Key: OBFOIIFNHWYKBU-UHFFFAOYSA-N
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Description

4-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine: is a fluorinated organic compound that features a pyrazole ring substituted with a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine typically involves the introduction of the trifluoroethyl group onto a pyrazole ring. One common method involves the reaction of 3-amino-1H-pyrazole with 2,2,2-trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives of the pyrazole ring.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine is unique due to its pyrazole ring structure combined with the trifluoroethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C5H6F3N3

Molecular Weight

165.12 g/mol

IUPAC Name

4-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine

InChI

InChI=1S/C5H6F3N3/c6-5(7,8)1-3-2-10-11-4(3)9/h2H,1H2,(H3,9,10,11)

InChI Key

OBFOIIFNHWYKBU-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=C1CC(F)(F)F)N

Origin of Product

United States

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